Phenazine-1-carboxylate
Description
Significance of Phenazine-1-carboxylate as a Bioactive Metabolite in Microbial Systems
This compound is a prominent member of the phenazine (B1670421) family of secondary metabolites produced by various bacterial genera, most notably Pseudomonas and Streptomyces. sioc-journal.cnasm.org It is also produced by other bacteria such as Burkholderia, Brevibacterium, and even some fungi. asm.orgacs.org As a bioactive metabolite, PCA plays a crucial role in the survival and competitiveness of its producing organisms. researchgate.netnih.gov
Its primary mode of action is often attributed to its ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) like superoxide (B77818) radicals. asm.orgnih.gov This property confers broad-spectrum antibiotic activity against a variety of bacteria and fungi, making it a key player in microbial antagonism. asm.orgnih.govfrontiersin.org For instance, PCA has been shown to be effective against various plant pathogens, which has led to its development as a commercial biopesticide. bohrium.comfrontiersin.org
Beyond its direct antimicrobial effects, PCA is involved in other significant biological processes. Research has demonstrated its role in promoting biofilm development, which can enhance bacterial persistence in different environments. asm.org It also facilitates iron acquisition for the producing microbes by reducing ferric iron [Fe(III)] to the more soluble ferrous iron [Fe(II)]. asm.org In some pathogenic bacteria, such as Pseudomonas aeruginosa, PCA can act as a virulence factor during infections. nih.gov Furthermore, it functions as a signaling molecule in quorum sensing, a cell-density-dependent communication system in bacteria. rroij.com
The table below summarizes the key microbial producers and bioactive roles of this compound.
| Microbial Producers | Bioactive Roles of this compound |
| Pseudomonas spp. sioc-journal.cnasm.org | Broad-spectrum antibiotic activity asm.orgnih.gov |
| Streptomyces spp. sioc-journal.cnasm.org | Biofilm formation asm.org |
| Burkholderia spp. asm.org | Iron acquisition asm.org |
| Brevibacterium spp. asm.org | Virulence factor nih.gov |
| Pectobacterium spp. nih.gov | Quorum sensing signaling rroij.com |
| Nigrospora oryzae (fungus) mdpi.comacs.org | Plant disease suppression bohrium.comfrontiersin.org |
| Truncatella angustata (fungus) acs.org |
Historical Perspectives and Foundational Discoveries in this compound Research
The history of phenazine research dates back to 1859 with the discovery of pyocyanin (B1662382), a blue pigment produced by Pseudomonas aeruginosa, which was the first phenazine compound to be identified. mdpi.com However, the structure of pyocyanin was not fully elucidated until much later. mdpi.com
Phenazine-1-carboxylic acid itself was later isolated and identified from the fermentation broths of Pseudomonas species. mdpi.com Early research focused on its potent antibiotic properties, particularly its activity against Mycobacterium tuberculosis, which earned it the name "Tubermycin B". researchgate.net
A significant milestone in PCA research was the elucidation of its biosynthetic pathway. Studies in the mid-20th century began to unravel how microorganisms synthesize this compound. umich.edu A pivotal discovery was the identification of the phz gene cluster, a set of seven genes (phzABCDEFG) that are essential for the synthesis of PCA from chorismic acid, a key intermediate in the shikimate pathway. asm.orgresearchgate.net This discovery opened the door for genetic and metabolic engineering of PCA production.
Evolution of Research Trajectories for this compound and Related Phenazines
Research on PCA and other phenazines has evolved significantly from initial observational studies to in-depth molecular and genetic investigations. The initial focus on the antimicrobial properties of phenazines has broadened to encompass their diverse ecological roles and biotechnological applications. nih.govnih.gov
A major trajectory in modern research is the genetic engineering of producing strains, such as Pseudomonas chlororaphis, to enhance the yield of PCA for agricultural applications. bohrium.comfrontiersin.orgnih.gov By manipulating regulatory genes and optimizing fermentation processes, researchers have achieved substantial increases in PCA production. bohrium.comnih.gov
Another evolving area of research is the investigation of the diverse biological functions of the more than 100 known natural phenazine derivatives. mdpi.comnih.gov While PCA is a core precursor, enzymatic modifications lead to a wide array of phenazines with potentially distinct functions. nih.govnih.gov For example, the conversion of PCA to other phenazines like phenazine-1-carboxamide (B1678076) (PCN) and pyocyanin (PYO) is an active area of study. nih.govnih.gov
Furthermore, the role of phenazines in complex microbial communities and their impact on host-microbe interactions are of growing interest. elifesciences.orgnih.gov Studies are exploring how phenazines influence the structure and function of the rhizosphere microbiome and their potential to induce systemic resistance in plants. nih.govnih.gov The anticancer and immunomodulatory properties of PCA and its derivatives are also being investigated, opening up potential new avenues for medical research. mdpi.commedchemexpress.com
The timeline below highlights key milestones in the evolution of phenazine research.
| Era | Key Research Focus | Significant Findings |
| Late 19th - Early 20th Century | Discovery and initial characterization | Identification of pyocyanin, the first phenazine. mdpi.com |
| Mid-20th Century | Antibiotic properties and biosynthesis | Discovery of PCA's antitubercular activity. researchgate.net Initial studies on the biosynthetic pathway. umich.edu |
| Late 20th Century | Genetics of biosynthesis and ecological roles | Identification of the phz gene cluster for PCA synthesis. asm.org Understanding of its role in biocontrol of plant pathogens. nih.gov |
| 21st Century | Genetic engineering, diverse functions, and applications | Enhancement of PCA production through metabolic engineering. bohrium.comfrontiersin.org Elucidation of roles in biofilm formation, iron acquisition, and quorum sensing. asm.orgrroij.com Exploration of anticancer and immunomodulatory activities. mdpi.commedchemexpress.com Investigation of the ecological impact on microbiomes. elifesciences.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H7N2O2- |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
phenazine-1-carboxylate |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)/p-1 |
InChI Key |
JGCSKOVQDXEQHI-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |
Synonyms |
1-phenazinecarboxylic acid 1-phenazinecarboxylic acid, sodium salt NRRL B-15132 phenazine-1-carboxylate phenazine-1-carboxylic acid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Phenazine 1 Carboxylate
Microbial Producers of Phenazine-1-carboxylate
The ability to synthesize phenazines is distributed across diverse bacterial and even archaeal genera, though it is most famously associated with Pseudomonas and Streptomyces. mdpi.comnih.govmdpi.com These microorganisms are typically found in soil and rhizosphere environments. biorxiv.orgacs.org
The genus Pseudomonas is the most extensively studied group of phenazine (B1670421) producers, with many species synthesizing PCA as a primary phenazine product. mdpi.comnih.gov The biosynthesis of PCA in Pseudomonas is directed by a conserved core gene cluster, typically named the phz operon (phzABCDEFG). frontiersin.orgbohrium.combeilstein-journals.org This set of seven genes encodes the enzymes required to convert chorismic acid into PCA. frontiersin.orgnih.gov
Different species and even strains of Pseudomonas exhibit variations in their genetic architecture for phenazine production. Pseudomonas aeruginosa, for instance, possesses two homologous operons, phz1 (phzA1-G1) and phz2 (phzA2-G2), both of which are independently sufficient for the production of PCA. asm.orgfrontiersin.orgnih.gov In contrast, species like Pseudomonas chlororaphis and Pseudomonas fluorescens typically have a single phz operon. mdpi.comfrontiersin.org The production of PCA is often a starting point for further derivatization; for example, in P. aeruginosa, PCA can be converted to other phenazines like pyocyanin (B1662382) and phenazine-1-carboxamide (B1678076) by enzymes encoded by additional genes such as phzM, phzS, and phzH. asm.org Similarly, P. chlororaphis can possess the phzO gene, which modifies PCA to 2-hydroxyphenazine-1-carboxylic acid. mdpi.comfrontiersin.org
Table 1: Examples of PCA-Producing Pseudomonas Species and their Biosynthetic Loci
| Species | Key Biosynthetic Locus/Loci | Primary Phenazine Product(s) | Citations |
|---|---|---|---|
| Pseudomonas aeruginosa | phz1 (phzA1-G1), phz2 (phzA2-G2) | This compound (PCA) | asm.orgfrontiersin.orgnih.gov |
| Pseudomonas chlororaphis | phzABCDEFG | This compound (PCA) | frontiersin.orgbohrium.comnih.gov |
| Pseudomonas fluorescens | phzABCDEFG | This compound (PCA) | mdpi.comnih.gov |
| Pseudomonas synxantha | phz operon | This compound (PCA) | mdpi.com |
Members of the genus Streptomyces are also prolific producers of phenazines, although their biosynthetic pathways can be more diverse, often leading to more complex and decorated structures. beilstein-journals.org While Pseudomonas species primarily produce PCA, Streptomyces and other bacteria often synthesize phenazine-1,6-dicarboxylic acid (PDC) as the initial core structure. researchgate.netacs.orgresearchgate.net However, PCA production is also observed.
In Streptomyces anulatus, a gene cluster (ppz) has been identified that contains orthologs of all the core phz genes found in Pseudomonas. nih.govresearchgate.net Inactivation of a specific gene within this cluster resulted in the formation of nonprenylated PCA, confirming the genetic basis for its synthesis. nih.gov Similarly, studies on Streptomyces lomondensis have identified a PDC biosynthetic gene cluster, highlighting the enzymatic machinery for phenazine core synthesis in this genus. acs.org The diversity of phenazines in Streptomyces is largely due to a wider array of modifying enzymes, such as prenyltransferases, that act on the basic phenazine scaffold. researchgate.net
Table 2: Examples of Phenazine-Producing Streptomyces Species
| Species | Key Biosynthetic Locus/Loci | Key Phenazine Precursor(s) | Citations |
|---|---|---|---|
| Streptomyces anulatus | ppz cluster | This compound (PCA) | beilstein-journals.orgnih.govresearchgate.net |
| Streptomyces lomondensis | PDC biosynthetic gene cluster | Phenazine-1,6-dicarboxylic acid (PDC) | acs.org |
| Streptomyces cinnamonensis | phzE homolog present | Phenazine-1,6-dicarboxylic acid (PDC) | nih.gov |
While Pseudomonas and Streptomyces are the most studied, the capacity for phenazine synthesis is not limited to these two genera. Research has identified phenazine production in a variety of other bacteria isolated from both terrestrial and marine environments. These include species from the genera Burkholderia, Vibrio, Brevibacterium, Erwinia, and Lysobacter. mdpi.comresearchgate.net Furthermore, the production of phenazines extends beyond the bacterial domain, as some archaea, such as Methanosarcina species, have also been identified as producers. apsnet.org In most of these cases, the genetic and biochemical details of PCA biosynthesis are less understood compared to the well-characterized systems in Pseudomonas.
Genetic Loci and Enzymatic Mechanisms in this compound Biosynthesis
The synthesis of the phenazine ring is a remarkable metabolic feat that shunts intermediates from central metabolism into a specialized secondary metabolic pathway. This process begins with the shikimate pathway, which provides the essential aromatic precursor.
The biosynthesis of all known phenazines, including PCA, originates from the shikimate pathway. mdpi.comfrontiersin.orgnih.gov This pathway is fundamental in microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). mdpi.comwiley.com The branch point for phenazine synthesis occurs at the intermediate chorismic acid. mdpi.comwiley.comd-nb.info Instead of being converted into amino acids, chorismic acid is diverted by a set of five conserved enzymes (PhzE, PhzD, PhzF, PhzB, and PhzG) to form the basic phenazine structure. researchgate.netwiley.com The enzyme PhzC, a specific type of DAHP synthase, is crucial as it catalyzes the first committed step of the shikimate pathway, ensuring a dedicated flow of precursors towards phenazine production. wiley.commdpi.com
The shikimate pathway, and thus phenazine biosynthesis, begins with the condensation of two key molecules from primary metabolism: Phosphoenolpyruvate (B93156) (PEP) , an intermediate of glycolysis, and Erythrose 4-phosphate (E4P) , derived from the pentose (B10789219) phosphate (B84403) pathway. mdpi.comfrontiersin.orgwiley.comacs.org This initial reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. mdpi.comwiley.com In phenazine-producing bacteria, a specific isozyme, PhzC, performs this function. wiley.commdpi.com A key feature of PhzC is its lack of sensitivity to feedback inhibition by aromatic amino acids, which typically regulate other DAHP synthases. wiley.com This deregulation ensures a continuous supply of DAHP, which is subsequently converted to chorismate, thereby providing a robust and steady stream of precursors specifically for the high-yield production of this compound. wiley.commdpi.com
The Shikimate Pathway as a Precursor
Chorismate as a Key Intermediate
The biosynthesis of phenazine compounds branches from the shikimic acid pathway, with chorismate being the definitive precursor. wikipedia.org This has been established through extensive research, identifying chorismate as the last common intermediate before the pathway commits to phenazine synthesis. wiley.comresearchgate.net The enzymatic conversion of chorismate initiates a series of reactions that ultimately lead to the formation of the characteristic tricyclic phenazine core. wikipedia.orgresearchgate.net In organisms like Pseudomonas aeruginosa, the shikimate pathway's end product, chorismate, is a crucial metabolic node, feeding into the production of both essential primary metabolites, such as phenylalanine and tryptophan, and secondary metabolites like PCA. researchgate.net
Phenazine Synthesis Gene Clusters (phzABCDEFG)
The genetic blueprint for PCA biosynthesis is typically encoded within a conserved seven-gene operon designated as phzABCDEFG. nih.govwiley.comfrontiersin.orgresearchgate.netnih.govbeilstein-journals.org This gene cluster is responsible for the enzymatic cascade that transforms chorismate into PCA. researchgate.netfrontiersin.orgresearchgate.net The presence of this core phz operon has been confirmed in a wide range of phenazine-producing bacteria, highlighting a conserved mechanism for the synthesis of the foundational phenazine structure. researchgate.netnih.gov While the core phzABCDEFG genes are sufficient for PCA production in many Pseudomonas species, other bacteria may utilize the same enzymes to produce phenazine-1,6-dicarboxylic acid (PDC). wiley.comnih.gov
Functional Characterization of Key Biosynthetic Enzymes (e.g., PhzC, PhzD, PhzE, PhzF, PhzO)
The enzymes encoded by the phz gene cluster each play a specific role in the multistep synthesis of PCA.
PhzC : This enzyme is a type II 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. wiley.comescholarship.org Unlike many bacterial DAHP synthases that are subject to feedback inhibition, PhzC lacks the allosteric control loop, ensuring a steady supply of precursors for the shikimate pathway, which is crucial for phenazine production. wiley.comnih.gov PhzC is essential for PCA biosynthesis. wiley.com
PhzE : This enzyme catalyzes the first committed step in the phenazine-specific pathway, converting chorismate into 2-amino-4-deoxychorismic acid (ADIC). wiley.commdpi.com PhzE is a key enzyme as it directs the flow of chorismate away from primary metabolism and into phenazine biosynthesis. mdpi.com
PhzD : Acting as an isochorismatase, PhzD hydrolyzes ADIC to yield pyruvate (B1213749) and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). wiley.comasm.org
PhzF : The PhzF enzyme is believed to convert DHHA into 6-amino-5-oxo-cyclohex-2-ene-1-carboxylic acid (AOCHC). wiley.com Knocking out the phzF gene leads to the accumulation of DHHA, confirming its role in the pathway. frontiersin.orgnih.gov
PhzO : Found in some Pseudomonas strains like P. chlororaphis 30-84, PhzO is a monooxygenase that modifies PCA into 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA). frontiersin.orgnih.govnih.govasm.org This enzyme is encoded by a gene located outside the core phz operon. nih.gov
The products of phzA and phzB are highly homologous and are thought to be involved in stabilizing the multi-enzyme complex responsible for PCA synthesis. nih.govresearchgate.netresearchgate.net PhzG, which shows similarity to pyridoxamine-5'-phosphate oxidases, is believed to provide a necessary cofactor for the final steps of PCA synthesis. nih.govresearchgate.net
Intermediate Metabolites in the Pathway (e.g., Trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 2-amino-4-deoxychorismic acid (ADIC))
The enzymatic reactions within the phenazine biosynthetic pathway proceed through several key intermediate compounds.
2-amino-4-deoxychorismic acid (ADIC) : This is the product of the PhzE-catalyzed reaction with chorismate, marking the entry point into the phenazine synthesis pathway. wiley.comnih.govmdpi.com
trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) : Formed from the hydrolysis of ADIC by PhzD, DHHA is a stable and crucial intermediate in the biosynthesis of phenazines. wiley.comnih.gov It is the last stable intermediate before the formation of the phenazine tricycle. wiley.com The accumulation of DHHA in phzF knockout mutants has been a key piece of evidence in elucidating the pathway. frontiersin.orgnih.gov From DHHA, the pathway proceeds through the formation of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). wiley.comacs.org
Regulatory Mechanisms Governing this compound Production
The synthesis of PCA is a tightly regulated process, controlled by complex networks that respond to cell density and environmental signals. This ensures that the production of these metabolically expensive compounds is coordinated with bacterial population growth and environmental conditions.
Two-Component Regulatory Systems (e.g., GacS/GacA System)
The GacS/GacA two-component system is a global regulatory network that plays a pivotal role in controlling the production of various secondary metabolites, including phenazines, in many Pseudomonas species. wiley.comnih.govoup.comoup.com This system consists of a membrane-bound sensor kinase, GacS, and a cytoplasmic response regulator, GacA. wiley.comoup.com
The GacS/GacA system is essential for phenazine biosynthesis, as mutations in either gacS or gacA can lead to a loss of phenazine production. wiley.comnih.gov This regulation often occurs at a post-transcriptional level, where the Gac system activates the expression of small non-coding RNAs (sRNAs) like RsmZ. wiley.com These sRNAs then bind to and sequester translational repressor proteins such as RsmA and RsmE, thereby relieving the repression of the phz biosynthetic genes and allowing phenazine production to proceed. wiley.comnih.gov Interestingly, in some Pseudomonas strains, such as M18, the GacA protein has been shown to negatively regulate PCA production while positively regulating the synthesis of another antibiotic, pyoluteorin. oup.comnih.govasm.org
Quorum Sensing Systems (e.g., PhzI/PhzR)
Quorum sensing is a cell-density dependent regulatory mechanism that allows bacteria to coordinate gene expression across a population. In the context of phenazine biosynthesis, the PhzI/PhzR system is a primary regulator. wiley.comnih.govnih.govresearchgate.net
The phzI and phzR genes are typically located upstream of the phzABCDEFG operon. wiley.com PhzI is an N-acyl-homoserine lactone (AHL) synthase, responsible for producing AHL signal molecules that diffuse into the environment. wiley.commdpi.com As the bacterial population density increases, the concentration of these AHLs surpasses a certain threshold. wiley.com The AHLs then bind to and activate PhzR, a transcriptional regulator. wiley.commdpi.com The activated PhzR-AHL complex then binds to a specific DNA sequence known as the phz box, located in the promoter region of the phz operon, thereby activating the transcription of the phenazine biosynthetic genes. wiley.com PhzR also positively regulates its own expression and that of phzI, creating a positive feedback loop. wiley.com Disruption of either phzI or phzR typically results in a significant reduction or complete loss of phenazine production. nih.govresearchgate.net
While the PhzI/PhzR system is a central regulator, other quorum sensing systems, such as the CsaI/CsaR system, may also be present in some Pseudomonas strains. However, these secondary systems often play a more modest role in the direct regulation of phenazine biosynthesis. wiley.comnih.govnih.gov
Involvement of Small RNAs (e.g., RsmE)
The GacS/GacA two-component system is a master regulator in many Pseudomonas species, influencing the production of a variety of secondary metabolites, including phenazines. nih.govfrontiersin.org This system exerts its control, in part, through the action of small non-coding RNAs (sRNAs). One such sRNA, RsmE, has been identified as a negative regulator of phenazine production. nih.govfrontiersin.org
In Pseudomonas chlororaphis Lzh-T5, the knockout of the rsmE gene led to a notable increase in PCA production, rising from 4863.2 mg/L to 5362.1 mg/L. nih.govfrontiersin.org This demonstrates the repressive effect of RsmE on the phenazine biosynthetic pathway. Similarly, in P. chlororaphis 30-84, overexpression of rsmE resulted in a significant 7.1-fold decrease in phenazine production, while its mutation bypassed the need for GacA in phenazine gene expression. nih.govresearchgate.net This highlights the direct post-transcriptional control exerted by the Gac-Rsm pathway on the phenazine biosynthetic genes. nih.gov
Other Genetic Regulatory Factors (e.g., ppsA, tktA, parS/parR)
Beyond the Gac/Rsm system, other genetic factors play a crucial role in modulating PCA biosynthesis. The shikimate pathway is the central metabolic route for phenazine synthesis, utilizing phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) as primary substrates. nih.govfrontiersin.org Genes that enhance the pool of these precursors can, therefore, boost PCA production.
ppsA and tktA : The genes ppsA (encoding PEP synthase) and tktA (encoding transketolase) are key to increasing the cellular availability of PEP and E4P, respectively. nih.govfrontiersin.org Overexpression of ppsA and tktA in P. chlororaphis has been shown to successfully promote the shikimate pathway, leading to higher yields of phenazines. nih.govfrontiersin.org
parS/parR : The ParS/ParR two-component system is another regulatory layer influencing phenazine production. nih.govfrontiersin.org Knocking out the parS gene in a genetically engineered strain of P. chlororaphis Lzh-T5 resulted in a further increase in PCA production, demonstrating its role as a negative regulator. nih.gov
SoxR-mediated Mechanisms of Gene Expression Regulation
SoxR is a redox-sensitive transcription factor that plays a crucial role in protecting bacteria from oxidative stress, often induced by redox-active compounds like phenazines. nih.gov In Pseudomonas aeruginosa, phenazines activate SoxR, which in turn induces the expression of a small regulon that includes the mexGHI-opmD operon, encoding an efflux pump. nih.govasm.org This pump is involved in transporting phenazines, suggesting a self-resistance mechanism. nih.govasm.org
Studies have shown that PCA can activate the mexGHI-opmD operon in P. aeruginosa M18, with SoxR mediating this downstream regulation. asm.org This indicates that SoxR not only helps the bacteria tolerate its own toxic metabolites but also modulates the intracellular concentration of these compounds, which can indirectly affect their biosynthesis. The activation of SoxR is a direct response to the redox-cycling nature of phenazines, which can oxidize the [2Fe-2S] clusters within the SoxR protein. nih.govresearchgate.net
Metabolic Engineering and Biotechnological Production Strategies
The low yield of phenazines in wild-type strains often limits their large-scale application. mdpi.com To overcome this, metabolic engineering and process optimization have become key strategies to develop high-yield production systems.
Genetic Manipulation for Enhanced Biosynthesis (e.g., Gene Knockout and Overexpression)
Genetic manipulation of producer strains is a powerful approach to enhance PCA production. This involves the targeted knockout of negative regulatory genes and the overexpression of key biosynthetic or precursor-supplying genes.
A multi-step genetic engineering strategy in P. chlororaphis Lzh-T5, which included knocking out negative regulators like rsmE and parS, and overexpressing genes from the shikimate pathway, resulted in a significant increase in PCA production. nih.govfrontiersin.orgbohrium.comnih.gov The wild-type strain produced a mere 230 mg/L of PCA, while the final engineered strain achieved a remarkable 10,653 mg/L. frontiersin.orgbohrium.comnih.gov
Another approach involves introducing the entire PCA biosynthetic gene cluster into a suitable host. For instance, a single copy of the phzABCDEFG gene cluster was inserted into the chromosome of Pseudomonas fluorescens, which led to the production of PCA and enhanced its biocontrol capabilities. nih.gov
Table 1: Impact of Genetic Modifications on this compound (PCA) Production
| Organism | Genetic Modification | Initial PCA Production (mg/L) | Final PCA Production (mg/L) | Fold Increase | Reference(s) |
|---|---|---|---|---|---|
| P. chlororaphis Lzh-T5 | Knockout of rsmE | 4863.2 | 5362.1 | ~1.1 | nih.govfrontiersin.org |
| P. chlororaphis Lzh-T5 | Multi-step engineering (knockout of phzO, rsmE, parS, lon; integration of ppsA, tktA) | 230 (wild-type) | 10,653 | ~46.3 | frontiersin.orgbohrium.comnih.gov |
| Pseudomonas sp. M18GQ | Overexpression of phz gene cluster (pME6032Phz) in a gacA/qscR double mutant | Not specified | 6,365 | Not specified | nih.gov |
| P. chlororaphis HT66 | Knockout of lon, parS, and prsA | Not specified | 4,100 | Not specified | sjtu.edu.cn |
Optimization of Fermentation Processes and Culture Media
Optimizing the fermentation conditions and the composition of the culture medium is crucial for maximizing PCA production. Key factors include the choice of carbon and nitrogen sources, as well as other media components and physical parameters like temperature and pH.
For Pseudomonas sp. M18G, a gacA-deficient mutant with high PCA production, glucose and soy peptone were identified as the optimal carbon and nitrogen sources, respectively. nih.gov Using response surface methodology (RSM), the optimal medium composition was determined to be 34.3 g/L glucose, 43.2 g/L soy peptone, and 5.7 g/L NaCl, which increased the PCA yield from 673.3 to 966.7 µg/mL. nih.gov
In another study with a genetically engineered Pseudomonas sp. M18GQ strain, soybean meal, corn steep liquor, and ethanol (B145695) were identified as significant factors. nih.gov The optimized medium contained 65.02 g/L soybean meal, 15.36 g/L corn steep liquor, 12 g/L glucose, and 21.70 ml/L ethanol, leading to a PCA production of 6,365.0 mg/L. nih.gov
Fed-batch fermentation is another effective strategy to overcome substrate limitations and feedback inhibition, leading to higher product yields. frontiersin.org For the highly engineered P. chlororaphis Lzh-T5 strain, fed-batch fermentation in a 5-L fermenter was instrumental in achieving the high PCA titer of 10,653 mg/L. frontiersin.org
Table 2: Optimization of Fermentation Media for Enhanced PCA Production
| Organism | Key Media Components Optimized | Optimal Concentrations | Resulting PCA Production | Reference(s) |
|---|---|---|---|---|
| Pseudomonas sp. M18G | Glucose, Soy peptone, NaCl | 34.3 g/L, 43.2 g/L, 5.7 g/L | 966.7 µg/mL | nih.gov |
| Pseudomonas sp. M18GQ/pME6032Phz | Soybean meal, Corn steep liquor, Ethanol, Glucose | 65.02 g/L, 15.36 g/L, 21.70 ml/L, 12 g/L | 6,365.0 mg/L | nih.gov |
| P. chlororaphis | Glycerol (B35011), (NH₄)₂HPO₄, K₂HPO₄, KH₂PO₄, MgSO₄, FeCl₃·6H₂O | Not specified | 1073.5 mg/L | mdpi.com |
Kinetic Modeling of this compound Production
Kinetic modeling provides a quantitative understanding of the fermentation process, allowing for prediction and optimization of product formation. For PCA production by Pseudomonas sp. M18G, kinetic models based on the modified Logistic and Luedeking-Piret equations have been developed. nih.gov These models successfully described the temporal changes in biomass, product, and substrate concentrations during fermentation. nih.gov
The degradation kinetics of phenazine compounds in the environment have also been studied. For instance, the degradation of phenazine-1-carboxamide (PCN), a derivative of PCA, in soil was found to follow first-order reaction kinetics. researchgate.net Understanding the kinetics of both production and degradation is essential for the effective and sustainable application of these compounds.
Mechanistic Insights into Biological Activities of Phenazine 1 Carboxylate
Redox Chemistry and Extracellular Electron Transfer
Phenazine-1-carboxylate (PCA), a secondary metabolite produced by a diverse range of bacteria, plays a significant role in various ecological and biogeochemical processes. Its biological activities are intrinsically linked to its ability to undergo reversible oxidation-reduction (redox) reactions. This capacity allows it to act as a mobile electron carrier, influencing microbial metabolism and the cycling of essential minerals in the environment.
This compound is a well-documented extracellular electron shuttle, a molecule that can transfer electrons between microbial cells and their external environment. plos.org This function is crucial for many bacteria, facilitating processes from energy conservation to survival in oxygen-limited conditions. plos.orgresearchgate.net The capacity for bacterial extracellular electron transfer (EET) via secreted metabolites is widespread, and PCA is a prime example of a naturally produced shuttle. plos.orgbiorxiv.orgcaltech.edunih.gov
The core of its function lies in its ability to be microbially reduced inside the cell and subsequently diffuse into the extracellular space where it can be oxidized by various electron acceptors. asm.org This process has been demonstrated to promote the anaerobic survival of bacteria like Pseudomonas aeruginosa. core.ac.uk The biological oxidation of PCA represents the first identified instance of the regeneration of a natural extracellular electron shuttle, highlighting its importance in microbial physiology. plos.orgbiorxiv.orgcaltech.edu Studies involving the engineering of the PCA biosynthesis pathway in Shewanella oneidensis have shown that its presence can significantly boost the rate of extracellular electron transfer, confirming its efficiency as a shuttle. repec.orgresearchgate.net
The process is cyclical; once oxidized extracellularly, PCA can be taken up again by bacteria to be reduced, allowing a small amount of the compound to facilitate a large turnover of electrons. asm.org This redox cycling is central to its role in mediating interactions between bacteria and their environment.
The oxidation of reduced PCA is not a random process; it is directly coupled to the anaerobic respiratory chains of certain bacteria. Research has revealed that the biological oxidation of PCA is linked to anaerobic respiration using a variety of terminal electron acceptors. plos.orgnih.gov In the soil isolate Citrobacter portucalensis MBL, for instance, PCA oxidation is coupled with the reduction of nitrate (B79036), fumarate (B1241708), dimethyl sulfoxide (B87167) (DMSO), or trimethylamine-N-oxide (TMAO). plos.orgresearchgate.netcaltech.edunih.gov
The mechanism involves the transfer of electrons from reduced PCA to the bacterial electron transport chain. plos.org This process is largely driven by the metabolic flux through the electron transport chain, suggesting it could be a generalizable mechanism for any anaerobically respiring bacterium with an accessible cytoplasmic membrane. plos.orgcaltech.edu Experiments have shown that genetically disabling the catalytic subunits for all redundant complexes for a specific terminal electron acceptor eliminates the ability of the bacterium to oxidize PCA. plos.orgcaltech.edu For example, the oxidation of PCA by C. portucalensis is dependent on the availability of nitrate; the process also concomitantly increases the rate of nitrate reduction to nitrite. nih.govbiorxiv.org This demonstrates a direct and physiologically significant link between phenazine (B1670421) cycling and the nitrogen cycle in anoxic environments. biorxiv.org
| Bacterium | Terminal Electron Acceptor | Effect | Reference |
|---|---|---|---|
| Citrobacter portucalensis MBL | Nitrate | PCA oxidation coupled to nitrate reduction; increased rate of nitrate reduction. | plos.orgnih.govbiorxiv.org |
| Citrobacter portucalensis MBL | Fumarate | PCA oxidation coupled to fumarate reduction. | plos.orgcaltech.edu |
| Citrobacter portucalensis MBL | Dimethyl Sulfoxide (DMSO) | PCA oxidation coupled to DMSO reduction. | plos.orgcaltech.edu |
| Citrobacter portucalensis MBL | Trimethylamine-N-oxide (TMAO) | PCA oxidation coupled to TMAO reduction. | plos.orgcaltech.edu |
| Pseudomonas aeruginosa | Nitrate | Analogous genetic experiments support the model of PCA oxidation being coupled to nitrate respiration. | plos.orgcaltech.edu |
As a redox-active shuttle, PCA significantly impacts the biogeochemical cycling of metals, particularly iron (Fe) and manganese (Mn). PCA and other phenazines are capable of reductively dissolving iron and manganese oxyhydroxides, which are often poorly soluble. asm.orgacs.orgresearchgate.netnih.gov This process involves the phenazine being reduced by a bacterium and then abiotically reducing the mineral oxide, thereby becoming re-oxidized and available for another cycle. asm.org
This mineral-reducing capability can have profound ecological consequences. For example, in P. aeruginosa, PCA can alleviate iron limitation by reducing insoluble Fe(III) to the more bioavailable ferrous iron, Fe(II). asm.org This process is critical for the development of bacterial biofilms, particularly when traditional iron-chelating siderophores are absent. asm.org The amount of iron that can be reduced is often substantially higher than the concentration of the phenazine, indicating that each PCA molecule is recycled many times to shuttle electrons between the bacterium and the mineral surface. asm.org
| Organism/System | Mineral | Observed Effect of PCA | Reference |
|---|---|---|---|
| Pseudomonas synxantha 2-79 in wheat rhizosphere | Iron (Fe) Minerals | Enhanced reactivity and mobility; 10% increase in dithionite-extractable Fe and 30-40% increase in poorly crystalline Fe. | acs.orgresearchgate.net |
| Pseudomonas chlororaphis PCL1391 | Iron (Fe) and Manganese (Mn) Oxides | Reductively dissolves poorly crystalline Fe and Mn oxides. The phenazine is cycled multiple times. | asm.org |
| Pseudomonas aeruginosa | Iron(III) | Reduces Fe(III) to bioavailable Fe(II), promoting biofilm development under iron-limiting conditions. | asm.org |
Mechanisms of Antimicrobial Action
This compound is a broad-spectrum antibiotic, and its antimicrobial properties are a direct consequence of its redox chemistry. acs.orgresearchgate.netfrontiersin.orgnih.gov The mechanisms of action involve both the generation of toxic chemical species and interactions with specific cellular components.
A primary mechanism of PCA's antimicrobial activity is the generation of reactive oxygen species (ROS). frontiersin.orgnih.govmdpi.com PCA is a redox-cycling agent; its reduced form can react with molecular oxygen (O₂) to produce superoxide (B77818) (O₂⁻) and other ROS, which are highly damaging to cells. frontiersin.orgnih.gov
This mechanism has been observed across different target organisms.
In the fish pathogen Vibrio anguillarum, treatment with PCA led to a substantial accumulation of ROS, which is considered a key factor in its antimicrobial action. frontiersin.orgnih.gov
Similarly, in the plant pathogenic fungus Phellinus noxius, PCA treatment caused a clear increase in intracellular ROS levels. nih.gov
Against Pestalotiopsis kenyana, another fungus, PCA treatment significantly increased ROS production, leading to oxidative stress. mdpi.com
In the rice pathogen Xanthomonas oryzae, PCA not only increased ROS accumulation but also reduced the activity of key antioxidant enzymes like catalase and superoxide dismutase, further exacerbating oxidative stress. mdpi.com
Studies on human airway epithelial cells also showed that PCA could increase the formation of intracellular oxidants. physiology.org
This production of ROS can lead to widespread cellular damage, including the destruction of nucleic acids, proteins, and membrane lipids, ultimately causing cell death. mdpi.com
Beyond the general toxicity of ROS, PCA and related phenazines have been shown to interact with and disrupt specific cellular structures and molecular pathways.
The cell membrane is a significant target.
Electron microscopy of Vibrio anguillarum treated with PCA revealed the complete lysis of bacterial cells, with fragmented cytoplasm being released, indicating severe membrane damage. frontiersin.orgnih.gov
In the fungus Phellinus noxius, PCA treatment disrupted cell membrane integrity. nih.gov
Mitochondria and other organelles are also directly affected.
In Pestalotiopsis kenyana, PCA treatment caused morphological changes including blurred organelle boundaries, a swollen mitochondrial matrix, and a disorganized cytoplasm. mdpi.com
A reduction in mitochondrial membrane potential was also observed in P. noxius and P. kenyana following PCA exposure, which disrupts cellular energy production. mdpi.comnih.gov
At the molecular level , specific enzymes and pathways are targeted.
Research suggests that phenazine compounds can inhibit RNA synthesis and bind to DNA. researchgate.net
In Pseudomonas aeruginosa, PCA can be directly reduced by the pyruvate (B1213749) and α-ketoglutarate dehydrogenase complexes. nih.gov The electrons are transferred via a common flavoprotein subunit, dihydrolipoamide (B1198117) dehydrogenase (LpdG). nih.gov This suggests that phenazines may act by substituting for natural electron acceptors like NAD+ within central metabolic pathways. nih.gov
In human host cells, PCA has been found to alter the expression of immunomodulatory proteins, demonstrating its ability to interfere with specific signaling pathways. physiology.org
Direct Cellular and Molecular Targets of this compound
Membrane Integrity Disruption and Damage
This compound (PCA) has been shown to exert its biological effects, particularly its antifungal activity, by disrupting the integrity of cellular membranes. dntb.gov.uaresearchgate.net Studies utilizing scanning electron microscopy (SEM) and propidium (B1200493) iodide (PI) staining have demonstrated that PCA's primary mode of action against various fungi involves damaging the cell membrane. dntb.gov.uaresearchgate.net For instance, in the fungus Pestalotiopsis kenyana, treatment with PCA leads to malformed mycelial development and compromised cell membranes. dntb.gov.uanih.gov Similarly, when used against Valsa mali, PCA alters the lipid balance within the cell membrane, leading to damage. acs.org Electron microscopy of Vibrio anguillarum treated with PCA revealed complete cell lysis, with the release of fragmented cytoplasm into the surrounding environment, further evidencing severe membrane damage. frontiersin.org
The impact of PCA on membrane integrity is a key aspect of its functionality. The disruption of this critical cellular barrier leads to a cascade of events that ultimately result in cell death. This mechanism has been observed across different target organisms, highlighting its significance in the broad-spectrum activity of PCA.
Impact on Mitochondrial Membrane Potential
This compound has been observed to significantly affect the mitochondrial membrane potential in target organisms. nih.govjcu.cz A reduction in the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and can trigger apoptosis, or programmed cell death. jcu.cz
In human prostate cancer cells (DU145), treatment with PCA led to a loss of mitochondrial membrane potential. jcu.czmedchemexpress.com This was visualized by the poor accumulation of rhodamine 123, a fluorescent dye that specifically accumulates in polarized mitochondria. jcu.cz The disruption of the mitochondrial membrane potential in these cancer cells is associated with the release of pro-apoptotic factors like cytochrome c and AIF from the mitochondria into the cytosol, which in turn activates caspase-dependent and caspase-independent cell death pathways. jcu.cz
Similarly, in the fungus Pestalotiopsis kenyana, PCA treatment was found to reduce the mitochondrial membrane potential. dntb.gov.uanih.gov In the fungus Phellinus noxius, PCA induced hyperpolarization of the mitochondrial membrane potential. doaj.org This disruption of the normal mitochondrial electrochemical gradient is a critical step in the cytotoxic and antifungal mechanisms of PCA.
Inhibition of Nucleic Acid Synthesis (e.g., RNA Synthesis via RNA Polymerase)
This compound and its derivatives have been shown to interfere with nucleic acid synthesis, a fundamental process for cell viability and proliferation. Specifically, research has pointed towards the inhibition of RNA synthesis through the targeting of RNA polymerase.
While direct and extensive mechanistic studies on PCA's effect on RNA polymerase are still emerging, related phenazine compounds have demonstrated this inhibitory action. For instance, studies on synthetic aisoquinolino[5,4-ab]phenazines have shown their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. mdpi.com The structural similarity of these compounds to PCA suggests a potential parallel mechanism of action. The ability of PCA to downregulate genes involved in transcription in Pseudomonas aeruginosa M18 further supports its interference with nucleic acid synthesis processes. nih.gov
The inhibition of crucial enzymes like RNA polymerase disrupts the flow of genetic information from DNA to proteins, leading to a halt in cellular functions and ultimately contributing to the antimicrobial and cytotoxic effects of the compound.
Targeting Specific Metabolic Enzymes (e.g., Isocitrate Lyase)
A significant mechanism underlying the broad-spectrum antifungal activity of this compound is its ability to target and inhibit specific metabolic enzymes crucial for the survival of pathogenic fungi. acs.orgresearchgate.net One such key enzyme is isocitrate lyase (ICL). acs.orgresearchgate.net
ICL is a vital enzyme in the glyoxylate (B1226380) cycle, which allows fungi to utilize two-carbon compounds, such as acetate (B1210297) or fatty acids, for growth, particularly during host infection when glucose is scarce. By inhibiting ICL, PCA disrupts the central carbon metabolism of the fungus, effectively starving it of essential nutrients.
Research has demonstrated that PCA directly targets ICL in the apple tree pathogenic fungus Valsa mali. acs.org This inhibition of ICL leads to an alteration of the lipid balance at the cell membrane, ultimately causing membrane damage and contributing to the antifungal effect. acs.org The targeting of ICL by PCA represents a specific and effective mechanism of action, making it a promising candidate for the development of novel fungicides. acs.orgresearchgate.net
Modulation of Oxidative Stress Response Systems in Target Organisms (e.g., Catalase, Superoxide Dismutase)
This compound can induce oxidative stress in target organisms, leading to an imbalance in reactive oxygen species (ROS) and the subsequent modulation of the organism's antioxidant defense systems. nih.govjcu.czmedchemexpress.com This includes enzymes such as catalase and superoxide dismutase (SOD). doaj.orgaai.orgfrontiersin.orgromj.orgwikipedia.org
In human prostate cancer cells (DU145), PCA treatment was shown to induce the generation of ROS, which in turn leads to mitochondrial membrane depolarization and apoptosis. jcu.czmedchemexpress.com Similarly, in the fungus Pestalotiopsis kenyana, PCA treatment resulted in increased ROS levels. dntb.gov.uanih.gov In response to this oxidative stress, organisms may upregulate their antioxidant enzymes. For example, in wheat seedlings under salt stress, treatment with phenazine-producing bacteria enhanced the activity of catalase. frontiersin.org
Roles as Signaling Molecules and in Microbial Interactions
Regulation of Gene Expression in Producer Microorganisms
This compound (PCA) is not only an antimicrobial compound but also functions as a signaling molecule that regulates gene expression within its producer microorganisms, such as those from the Pseudomonas genus. nih.govplos.org This self-regulation allows the bacterial population to coordinate its behavior, including the production of virulence factors and the formation of biofilms. plos.orgfrontiersin.org
In Pseudomonas aeruginosa M18, the presence of PCA was found to alter the expression of 545 different genes. nih.gov Higher concentrations of PCA resulted in a greater number of altered genes. nih.gov Specifically, PCA upregulated genes involved in energy production, cell motility, secretion, and defense mechanisms, while downregulating genes related to transcription, translation, cell division, and prophage gene expression. nih.gov One notable example is the upregulation of the efflux pump gene mexH through a SoxR-mediated mechanism. nih.gov
In Pseudomonas chlororaphis 30-84, transcriptomic analysis revealed that phenazine production, in general, was correlated with higher transcript levels of genes involved in the production of exoenzymes and other secondary metabolites. plos.org For example, the expression of genes for an extracellular protease (aprA), levansucrase (lsc), and chitinases were higher in phenazine-producing strains. plos.org The regulatory role of PCA and other phenazines is complex and can be influenced by other regulatory systems. For instance, in Pseudomonas sp. M18, the GacA protein negatively regulates PCA production, as a mutation in the gacA gene led to a 30-fold increase in PCA levels. oup.com Furthermore, in P. aeruginosa strain PA1201, the anti-activator QslA negatively regulates PCA biosynthesis by interacting with the quorum-sensing regulator MvfR, preventing its binding to the phz1 promoter region. frontiersin.org
Table 1: Impact of this compound on Gene Expression in Producer Microorganisms
| Producing Organism | Regulatory Effect of PCA | Genes/Pathways Affected | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa M18 | Alters expression of 545 genes | Upregulates: energy production, motility, secretion, defense. Downregulates: transcription, translation, cell division. | nih.gov |
| Pseudomonas chlororaphis 30-84 | Correlates with higher transcript levels | Upregulates: aprA (protease), lsc (levansucrase), chitinases. | plos.org |
| Pseudomonas sp. M18 | Negatively regulated by GacA | phz biosynthetic genes | oup.com |
| P. aeruginosa PA1201 | Negatively regulated by QslA-MvfR interaction | phz1 gene cluster | frontiersin.org |
Influence on Biofilm Formation and Architecture
This compound (PCA), a redox-active secondary metabolite produced by various bacteria, significantly influences the formation and structural development of biofilms. nih.govpnnl.gov Research has shown that PCA's role in biofilm development is often linked to its ability to facilitate iron acquisition, a crucial element for bacterial growth and community formation. nih.govsciopen.com
In the opportunistic pathogen Pseudomonas aeruginosa, PCA can promote biofilm development, particularly under iron-limiting conditions. nih.gov It achieves this by reducing ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)), which can then be taken up by the bacteria. nih.gov This mechanism allows for biofilm formation even in the absence of siderophores, which are high-affinity iron-chelating compounds. nih.gov Studies using a P. aeruginosa mutant unable to produce siderophores demonstrated that the addition of PCA could rescue biofilm formation, a process dependent on the Fe(II) uptake protein, FeoB. nih.gov
The influence of PCA on biofilm architecture is also dependent on environmental conditions, such as soil moisture. In the rhizosphere of dryland wheat, the PCA-producing strain Pseudomonas synxantha 2-79RN10 formed more robust biofilms compared to a mutant strain deficient in PCA production. pnnl.gov Conversely, in irrigated rhizospheres, this trend was reversed, indicating that the biofilm-promoting effect of PCA is more pronounced in drier environments. pnnl.gov This suggests that PCA production is an adaptive strategy for bacterial survival and colonization in water-limited settings.
Furthermore, different phenazine derivatives can have varied effects on biofilm structure. In Pseudomonas chlororaphis 30-84, which produces both PCA and 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), altering the ratio of these compounds impacts initial cell attachment, mature biofilm architecture, and cell dispersal. nih.gov While both PCA and 2-OH-PCA contribute to biofilm formation, the latter has been shown to particularly promote initial attachment and lead to thicker biofilms with lower dispersal rates compared to the wild type. nih.gov The absence of phenazine production altogether results in a deficiency in the ability to form surface-attached biofilms. nih.govplos.org
Table 1: Influence of this compound (PCA) on Biofilm Characteristics
| Organism | Condition | Effect of PCA | Research Finding | Citation |
|---|---|---|---|---|
| Pseudomonas aeruginosa PA14 | Siderophore-deficient mutant (ΔpvdA ΔpchE) | Promotes biofilm formation | PCA rescues the biofilm defect of the siderophore-null strain, dependent on Fe(II) uptake. | nih.gov |
| Pseudomonas synxantha 2-79RN10 | Dryland wheat rhizosphere | Enhances biofilm robustness | Biofilms were more robust in the presence of the PCA-producing strain compared to a PCA-deficient mutant. | pnnl.gov |
| Pseudomonas synxantha 2-79RN10 | Irrigated wheat rhizosphere | Reduces biofilm robustness | The trend observed in dryland conditions was reversed in irrigated environments. | pnnl.gov |
| Pseudomonas chlororaphis 30-84 | Flow cell assay | Essential for biofilm formation | A phenazine-deficient mutant (phzB-) was defective in biofilm formation, which was restored by complementation. | nih.govnih.gov |
Contribution to Plant-Microbe Interactions and Induced Systemic Resistance
This compound is a key determinant in the complex interactions between beneficial bacteria and their plant hosts, notably contributing to the phenomenon of Induced Systemic Resistance (ISR). uliege.benih.gov ISR is a state of enhanced defensive capacity in plants, triggered by root colonization with certain non-pathogenic bacteria, leading to broad-spectrum resistance against pathogens. uliege.benih.gov
The production of phenazines by rhizobacteria is a crucial trait for their beneficial effects. jmb.or.kr In Pseudomonas chlororaphis O6, for instance, phenazine production is directly correlated with the induction of systemic resistance in tobacco against the soft-rot pathogen Erwinia carotovora. jmb.or.kr Mutants deficient in phenazine production were unable to induce this systemic resistance. jmb.or.kr Similarly, in the interaction between Pseudomonas sp. CMR12a and rice, phenazines were identified as the primary bacterial determinants for inducing systemic resistance against the blast fungus Magnaporthe oryzae. uliege.be Mutants unable to produce phenazines lost their ability to induce resistance, while the application of pure phenazine-1-carboxamide (B1678076) (PCN), a derivative of PCA, was sufficient to trigger resistance. uliege.be
The role of PCA and its derivatives extends beyond simply triggering a defense response. These compounds also contribute to the competitive fitness and persistence of the producing bacteria in the rhizosphere, which is essential for effective and long-lasting plant protection. nih.govnih.gov For example, in P. chlororaphis 30-84, phenazine production is required for its persistence on wheat roots and for the suppression of the take-all fungus, Gaeumannomyces graminis var. tritici. nih.govnih.gov
The effectiveness of different phenazine derivatives in ISR can be plant- and pathogen-dependent. While phenazines were the key in the rice-Magnaporthe system, a balanced production of phenazines and cyclic lipopeptides was necessary for ISR against Rhizoctonia solani in bean plants colonized by Pseudomonas sp. CMR12a. uliege.be This highlights the specificity and complexity of molecular dialogues occurring in the rhizosphere.
Table 2: Role of this compound (and derivatives) in Induced Systemic Resistance (ISR)
| Producing Bacterium | Host Plant | Pathogen | Key Finding | Citation |
|---|---|---|---|---|
| Pseudomonas chlororaphis O6 | Tobacco | Erwinia carotovora | Phenazine production was directly correlated with the level of systemic resistance. | jmb.or.kr |
| Pseudomonas sp. CMR12a | Rice | Magnaporthe oryzae | Phenazines were the main bacterial determinants for ISR; mutants in phenazine production lost this ability. | uliege.be |
| Pseudomonas sp. CMR12a | Bean | Rhizoctonia solani | A balanced production of phenazines and cyclic lipopeptides was required for effective ISR. | uliege.be |
| Pseudomonas aeruginosa 7NSK2 | Tomato | Botrytis cinerea | Pyocyanin (B1662382), a phenazine derivative, was correlated with induced resistance. | frontiersin.org |
Ecological Dynamics and Environmental Interactions
Accumulation and Persistence in Rhizosphere Environments
This compound demonstrates significant accumulation and persistence in rhizosphere environments, particularly under specific ecological conditions. nih.gov Extensive studies in the dryland wheat production areas of the Columbia Plateau in the USA have provided clear evidence of this phenomenon. nih.gov
A two-year study revealed that while wheat in all sampled fields was colonized by phenazine-producing (Phz⁺) Pseudomonas spp., these bacteria were most abundant in the rhizospheres of plants grown in regions with low annual precipitation (less than 350 mm). nih.gov This led to the accumulation of PCA in nanomolar concentrations in the rhizosphere. nih.gov A direct and significant positive correlation was established between the population density of Phz⁺ pseudomonads and the amount of PCA recovered from the rhizosphere. nih.gov This was the first large-scale demonstration of the accumulation of a natural antibiotic across a terrestrial ecosystem, suggesting that PCA can reach concentrations sufficient for biological activity. nih.gov
The persistence of PCA is influenced by both its production rate and degradation. In dryland wheat rhizospheres, the expression of PCA biosynthesis genes was found to be upregulated. pnnl.gov Although the persistence of PCA was slightly lower in dryland compared to irrigated rhizospheres, its production rate appears to outpace its degradation, leading to net accumulation. pnnl.gov The turnover of rhizobacterial biomass was also slower in dryland rhizospheres inoculated with a PCA-producing strain, indicating that PCA contributes to the stability and persistence of the producing bacteria themselves. pnnl.gov Soil-based bioassays have confirmed that the level of PCA biosynthesis is directly correlated with the persistence of the bacterial inocula in soil microcosms. apsnet.org
Table 3: Accumulation of this compound (PCA) in Wheat Rhizosphere
| Study Location | Environmental Condition | PCA Concentration | Correlation | Citation |
|---|---|---|---|---|
| Columbia Plateau, USA (61 fields) | Low precipitation (<350 mm/year) | Up to nanomolar concentrations | Positively correlated with population density of Phz⁺ Pseudomonas spp. (r² = 0.46, P = 0.0006) | nih.gov |
| Pacific Northwest, USA | Dryland vs. Irrigated | Not quantified directly, but persistence slightly decreased in dryland | Expression of PCA biosynthesis genes was upregulated in dryland rhizospheres. | pnnl.gov |
Role in Inter-species Competition and Microbial Community Shaping
This compound plays a significant role in mediating inter-species competition and shaping the structure of microbial communities, primarily through its broad-spectrum antibiotic activity. nih.govmdpi.com This function is a classic example of interference competition, where one organism produces a substance that is inhibitory to another. nih.gov
The production of PCA by beneficial bacteria like Pseudomonas spp. is a well-documented mechanism for the biological control of a wide range of plant pathogenic fungi and bacteria. nih.govmdpi.com For example, PCA produced by P. chlororaphis YL-1 is effective against Acidovorax citrulli, the causal agent of bacterial fruit blotch in cucurbits. mdpi.com Its mode of action often involves the generation of reactive oxygen species (ROS), which causes cellular damage to the target organism. frontiersin.orgmdpi.com
The ability of some microorganisms to detoxify PCA adds another layer of complexity to these interactions. For instance, Bacillus sp. G2112 can detoxify PCA through N5 glucosylation, a mechanism that allows it to coexist with PCA-producing pseudomonads. mdpi.com This indicates that the ultimate impact of PCA on community structure is a result of both its production and the resistance or detoxification capabilities of neighboring microbes. The production of phenazines has been positively correlated with warmer, more arid soils, suggesting that under changing climate conditions, these compounds may have an even greater impact on the composition of microbial communities associated with crops. elifesciences.org
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Phenazine 1 Carboxylate and Its Analogues
Chemical Synthesis Strategies for Phenazine-1-carboxylate Core and Derivatives
The construction of the this compound scaffold can be achieved through various synthetic routes. Key strategies include classical methods and the development of more environmentally friendly approaches.
Jourdan-Ullmann/Sodium Borohydride (B1222165) Ring-Closure Pathways
A robust and widely utilized method for synthesizing the this compound core is the Jourdan-Ullmann reaction followed by a reductive ring-closure. rroij.com This approach offers the advantage of generating a diverse range of phenazine-1-carboxylic acid (PCA) analogues by utilizing commercially available and cost-effective aniline (B41778) building blocks. rroij.com
The synthesis commences with a copper-promoted Jourdan-Ullmann coupling between an appropriately functionalized aniline and 2-bromo-3-nitrobenzoic acid. rroij.comnih.gov This C-N coupling reaction has proven effective for a variety of anilines containing functional groups such as halogens, alkyls, methoxy, and esters, with yields ranging from 29% to 99%. rroij.com The resulting N-aryl-2-nitroaniline intermediates are then subjected to a reductive ring-closure using sodium borohydride to form the phenazine-1-carboxylic acid core. rroij.comrroij.com This two-step process allows for the synthesis of PCA and its derivatives functionalized at the 6-, 7-, 8-, and/or 9-positions. rroij.com The success rate of the sodium borohydride reductive ring closure is high, with desired PCA analogues being successfully synthesized from a majority of the Jourdan-Ullmann substrates. rroij.comrroij.com
A specific example involves the reaction of aniline with 2-bromo-3-nitrobenzoic acid to produce the phenazine-1-carboxylic acid intermediate. nih.govmdpi.com This intermediate can then be further modified. mdpi.com A patented method describes dissolving 2-bromo-3-nitrobenzoic acid in DMF, followed by the addition of potassium carbonate and aniline, and heating to 90°C. google.com After workup, 2-anilino-3-nitrobenzoic acid is obtained, which upon refluxing with sodium borohydride in ethanol (B145695), yields phenazine-1-carboxylic acid. google.com
Other Sustainable and Facile Synthetic Approaches
In addition to the classical Jourdan-Ullmann pathway, research has focused on developing more sustainable and environmentally friendly methods for phenazine (B1670421) synthesis. These "green" approaches aim to reduce the use of hazardous solvents, toxic reagents, and metal catalysts. researchgate.net
One such approach involves the microbial fermentation of Pseudomonas chlororaphis. This method has been optimized to produce phenazine-1-carboxylic acid from glycerol (B35011), a byproduct of the biodiesel industry, in a cost-effective minimal medium. mdpi.comnih.gov By engineering the glycerol metabolic pathway, high titers of PCA have been achieved. mdpi.com This biosynthetic route offers a green and sustainable alternative to chemical synthesis. nih.gov
Another strategy focuses on the use of N-aryl-2-nitrosoaniline intermediates. This modular route allows for the functionalization of the 3-position of the phenazine scaffold. nih.gov The condensation of an aniline with a nitroarene in the presence of potassium tert-butoxide forms a nitroso intermediate, which is then cyclized using N,O-bis(trimethylsilyl)acetamide (BSA) to yield 1-methoxyphenazines. rsc.org These can be further modified to produce a variety of halogenated phenazine analogues. nih.govrsc.org
Other green chemistry techniques explored for phenazine synthesis include mechanosynthesis, solvent-free and catalyst-free reactions, and the use of ultrasound or microwave assistance. researchgate.net For instance, an efficient and environmentally friendly protocol has been developed for the synthesis of phenazines from lawsone under ultrasound irradiation in an aqueous medium. researchgate.net
Design and Synthesis of Novel this compound Analogues
The modification of the this compound scaffold is a key strategy for developing new compounds with improved biological activities. This involves the synthesis of various derivatives, including amides, esters, and halogenated compounds.
Carboxylic Acid and Amide Derivatives
The carboxyl group of phenazine-1-carboxylic acid is a prime target for modification to generate a diverse library of analogues. nih.gov Amide derivatives, in particular, have shown significant biological activity. rroij.com
Synthesis of amide analogues can be achieved through standard amidation reactions. For example, PCA can be converted to its primary amide, phenazine-1-carboxamide (B1678076) (PCN), using thionyl chloride followed by treatment with aqueous ammonia. rsc.org A variety of N-aryl and N-heteryl amide analogues have also been synthesized, demonstrating potent antibacterial activity. rroij.com The synthesis of a library of 35 diverse phenazines was accomplished through a strategy involving the Jourdan-Ullmann/sodium borohydride ring-closure followed by Curtius rearrangements and a series of amidation reactions. rroij.com
Furthermore, acylhydrazone derivatives have been synthesized by first esterifying PCA, reacting it with hydrazine (B178648) hydrate (B1144303) to form phenazine-1-carboxylic hydrazine, and then condensing this with various aldehydes. nih.govmdpi.com This approach has yielded a series of novel hydrazone compounds. mdpi.com
| Compound Name | Description | Reference |
| Phenazine-1-carboxamide (PCN) | Primary amide derivative of PCA. | rsc.org |
| N-aryl and N-heteryl amide analogues | Amide derivatives with aryl or heteryl substitutions on the nitrogen. | rroij.com |
| Acylhydrazone derivatives | Formed by the condensation of phenazine-1-carboxylic hydrazine with aldehydes. | nih.govmdpi.com |
Amino-acid Esters and Piperazine (B1678402) Derivatives
Further diversification of the this compound scaffold includes the synthesis of amino-acid esters and piperazine derivatives. These modifications aim to alter the physicochemical properties of the parent compound, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.
One study reported the synthesis of a piperazine-containing acylhydrazone derivative, (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide, which exhibited good cytotoxic activity. nih.govmdpi.com The synthesis involved the condensation of phenazine-1-carboxylic acid hydrazide with the appropriate aldehyde containing a piperidine (B6355638) moiety. mdpi.com
Halogenated Phenazine Derivatives
The introduction of halogen atoms into the phenazine ring system is a common strategy to modulate biological activity. A variety of halogenated phenazine derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov
One synthetic route to halogenated phenazines begins with the condensation of 3,5-bis(trifluoromethyl)aniline (B1329491) with 3-nitroanisole, followed by reaction with N,O-bis(trimethylsilyl)acetamide (BSA) to produce 1-methoxy-6,8-bis(trifluoromethyl)phenazine. nih.gov This intermediate can then be demethylated and subsequently brominated using N-bromosuccinimide (NBS) to yield the desired halogenated phenazine. nih.govnih.gov
Another approach involves the direct halogenation of the phenazine core. For example, 1-aminophenazines have been dibrominated using N-bromosuccinimide. rsc.org Additionally, 2,5-dibromoaniline (B181072) can be converted to 6,9-dibromophenazine-1-carboxylic acid via the Jourdan-Ullmann coupling and reductive ring-closure sequence. rsc.org A series of fluorescent 7,8-dihalo-2,3-diaminophenazines have been prepared through the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes. acs.org
These synthetic strategies have enabled the creation of a diverse range of halogenated phenazine analogues for structure-activity relationship studies. nih.gov
| Compound Name | Synthetic Precursors | Key Reagents | Reference |
| 6,8-CF3-HP | 3,5-bis(trifluoromethyl)aniline, 3-nitroanisole | BSA, BBr3, NBS | nih.gov |
| Dibrominated 1-aminophenazines | 1-Aminophenazines | N-bromosuccinimide | rsc.org |
| 6,9-Dibromophenazine-1-carboxylic acid | 2,5-Dibromoaniline, 2-bromo-3-nitrobenzoic acid | Copper, Sodium borohydride | rsc.org |
| 7,8-Dihalo-2,3-diaminophenazines | 4,5-Dihalo-1,2-diaminobenzenes | - | acs.org |
| 7,9-dichlorophenazine-1-carboxylic acid | 2-bromo-3-nitrobenzoic acid, 3,5-dichloroaniline | Copper iodide, Sodium borohydride | rroij.com |
| N-(4-fluorophenyl)-7-bromo-phenazine-1-carboxamide | 7-bromophenazine-1-carboxylic acid, 4-fluoroaniline | Diphenylphosphoryl azide | rroij.com |
Terpenoid and Other Complex Hybrid Structures
This compound (PCA) serves as a precursor for a variety of more complex natural products, including terpenoid-phenazine hybrids. These structures typically feature isoprenyl units attached to the phenazine core, often through C-C, C-N, or C-O linkages. The biosynthesis of these hybrids involves the action of prenyltransferases, which catalyze the addition of isoprenoid moieties to the phenazine scaffold. plos.orgmdpi.com
One example is endophenazine A, a terpenoid phenazine derived from PCA and dimethylallyl diphosphate (B83284) (DMAPP). researchgate.net The biosynthesis of such compounds highlights the modularity of natural product pathways, where enzymes from different primary and secondary metabolic routes, like the shikimic acid pathway for PCA and the mevalonate (B85504) or MEP pathway for isoprenoids, converge to create structural diversity. researchgate.netnih.gov For instance, the prenyltransferase PpzP from Streptomyces anulatus has been identified as a 5,10-dihydrothis compound dimethylallyltransferase, forming a C-C bond between the isoprenoid substrate and the C-9 position of the phenazine ring. researchgate.net
The structural complexity extends beyond simple prenylation. In Xenorhabdus szentirmaii, the biosynthetic pathway for phenazines is notably versatile, capable of producing not only simple derivatives but also complex hybrids, including phenazine-peptide structures. researchgate.netmdpi.com This diversification is achieved through the action of various modifying enzymes such as monooxygenases, which can lead to products like 1,6-dihydroxyphenazine-5-oxide from PCA. researchgate.netmdpi.com
While many terpenoid phenazines exhibit only moderate or weak antibacterial activity, their unique structures continue to be of interest for exploring novel biological functions. mdpi.commdpi.com The combination of the planar, redox-active phenazine core with the three-dimensional and often lipophilic terpenoid moiety can lead to compounds with altered physicochemical properties and potentially new pharmacological profiles. mdpi.com
Table 1: Examples of Terpenoid and Hybrid Phenazine Structures
| Compound Name | Precursor(s) | Key Biosynthetic Feature | Reference(s) |
|---|---|---|---|
| Endophenazine A | This compound (PCA), Dimethylallyl diphosphate (DMAPP) | Prenylation at C-9 of the phenazine core by a prenyltransferase. | researchgate.netresearchgate.net |
| Marinophenazine A/B | This compound | O-prenylation of the phenazine core. | plos.org |
| 6-prenylphenazine-1-carboxylic acid | This compound | C-prenylation of the phenazine ring. | nih.gov |
Structure-Activity Relationship Elucidation for Mechanistic Understanding
Correlation of Structural Modifications with Redox Properties
The biological activity of phenazines is intrinsically linked to their oxidation-reduction (redox) properties. nih.govmdpi.com The planar, nitrogen-containing heterocyclic structure of the phenazine core allows it to act as an electron shuttle, a property that can be finely tuned by the type and position of substituent groups. nih.govnih.gov
The redox potential of a phenazine derivative determines its ability to participate in electron transfer reactions, which is a primary mechanism of action for their antimicrobial and cytotoxic effects. nih.govresearchgate.net This involves the generation of reactive oxygen species (ROS) through the reduction of the phenazine by cellular reductants, followed by its re-oxidation by molecular oxygen. researchgate.netfrontiersin.orgmedchemexpress.com
Systematic studies, combining computational (Density Functional Theory) and experimental methods, have elucidated the influence of various substituents on the redox potential of the phenazine core. nih.govresearchgate.netrsc.org
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), amino (-NH2), and alkyl groups (-CH3) donate electron density to the phenazine ring system. This makes the molecule easier to oxidize (and harder to reduce), resulting in a shift of the redox potential to more negative values. researchgate.netrsc.org
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) pull electron density away from the ring system. This makes the molecule more difficult to oxidize (and easier to reduce), shifting the redox potential to more positive values. researchgate.netrsc.org
The position of the substituent also plays a crucial role. For EDGs, functionalization at the R2 position (e.g., C-2, C-3, C-7, C-8) tends to shift the redox potential to more negative values compared to functionalization at the R1 position (e.g., C-1, C-4, C-6, C-9). rsc.orgacs.org This effect is particularly pronounced for groups capable of forming intramolecular hydrogen bonds. acs.org Conversely, for EWGs, the position has a less significant impact on the redox potential. acs.org
These structure-redox relationships allow for the rational design of phenazine analogues with tailored electron-shuttling capabilities. For example, PCA has a lower redox potential than its amide derivative, phenazine-1-carboxamide (PCN), which influences the environmental conditions under which it can effectively reduce minerals like ferric iron. nih.gov By strategically adding specific functional groups, the redox properties can be optimized to enhance a desired biological outcome, whether it be antimicrobial activity, biofilm modulation, or performance in biotechnological applications like microbial fuel cells. nih.govnih.gov
Table 2: Effect of Substituents on the Redox Potential of the Phenazine Core
| Substituent Type | Example Groups | Effect on Electron Density | Impact on Redox Potential | Reference(s) |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OH, -NH2, -OCH3, -CH3 | Increases | Shifts to more negative values | researchgate.netrsc.org |
Impact of Substituent Groups on DNA/RNA Interactions and Enzyme Targeting
The planar tricyclic structure of this compound and its analogues makes them prime candidates for intercalation into DNA. mdpi.comsav.sk This interaction is a key mechanism for the cytotoxic and antitumor activities observed in many phenazine derivatives. mdpi.comrroij.com The specific nature and strength of this binding can be significantly modulated by the addition and modification of substituent groups.
The core phenazine ring system inserts between the base pairs of the DNA double helix, leading to structural distortions such as unwinding and lengthening of the DNA, which can interfere with replication and transcription. researchgate.netwiley.com The carboxamide side chain at the C-1 position is particularly important. It often provides additional binding interactions, potentially through hydrogen bonding with the DNA backbone or enzymes. researchgate.net Structure-activity relationship studies on phenazine-1-carboxamides have shown that there is very limited scope for altering the structure of this side chain without losing activity, highlighting its critical role in the DNA-binding model. researchgate.net
Substituents on the phenazine rings (positions C-6 through C-9) can profoundly influence DNA binding affinity and cytotoxicity. For example, adding a methyl group at the C-9 position of phenazine-1-carboxamides generally enhances cytotoxicity. researchgate.net This is attributed to increased stacking interactions and a slower dissociation rate from the DNA. researchgate.net Similarly, the presence of bulky substituents can either hinder full intercalation, leading to partial intercalation or surface binding, or in some cases, facilitate cooperative binding. sav.sk
Metal complexes incorporating phenazine ligands, such as dipyridophenazine (dppz), have been extensively studied as DNA binders. wiley.comnih.govfigshare.commdpi.com In these complexes, substituents on the dppz ligand can alter the binding mode, affinity, and even the specific site of interaction on the DNA. wiley.commdpi.com Electron-donating groups on the ligand can enhance DNA photocleavage activity by modulating the photophysical properties of the complex. figshare.com
Beyond direct DNA intercalation, phenazine derivatives can also target DNA-associated enzymes like topoisomerases. mdpi.comresearchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme complex, phenazine-based inhibitors can lead to lethal DNA strand breaks. mdpi.com The design of dual topoisomerase I/II inhibitors has been a successful strategy in developing potent anticancer agents based on the phenazine scaffold. acs.org
Furthermore, phenazines can target other enzymes. For instance, PCA has been shown to have a broad-spectrum antifungal effect by targeting isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle of fungi. researchgate.net This demonstrates that the mechanism of action for phenazines can be multifaceted, involving both DNA/RNA interactions and specific enzyme inhibition, with the specific target often dictated by the compound's unique substitution pattern.
Insights into Mechanisms of Action via Structural Alterations
Modifying the structure of this compound provides crucial insights into its diverse mechanisms of action. The primary mechanism for many phenazines is the generation of oxidative stress through redox cycling. researchgate.netfrontiersin.orgnih.gov Structural changes that alter the redox potential directly impact this activity. For example, the conversion of PCA to other phenazines like pyocyanin (B1662382) (PYO) by enzymes such as PhzM and PhzS alters the molecule's redox properties and subsequent biological effects. nih.gov The reduced form of PCA reacts with molecular oxygen to generate reactive oxygen species (ROS), which can damage cellular components and induce cell death in both microbial pathogens and cancer cells. frontiersin.orgmedchemexpress.com
Structural alterations also influence how phenazines interact with biological membranes and macromolecules. The introduction of a carboxamide group to form phenazine-1-carboxamide (PCN) or further modifications with piperazine or 1,3,4-oxadiazol-2-yl thioether moieties can significantly change the antifungal or antibacterial spectrum. mdpi.comnih.gov These changes affect the molecule's ability to cross cell membranes and interact with intracellular targets. For instance, electron microscopy has shown that treatment with PCA leads to the complete lysis of bacterial cells, suggesting a mechanism involving severe membrane damage or disruption of cell wall integrity. frontiersin.org
Furthermore, structural modifications provide clues about specific molecular targets. The discovery that PCA targets isocitrate lyase in fungi was a significant step in understanding its antifungal mechanism beyond general oxidative stress. researchgate.net Similarly, the development of N-aryl and N-heteryl amide analogues of PCA with potent activity against Mycobacterium tuberculosis points towards specific interactions within the bacterial cell. rroij.com
The ability of phenazines to act as signaling molecules is also tied to their structure. In Pseudomonas aeruginosa, PCA and other phenazines are involved in quorum sensing and regulate gene expression, affecting processes like biofilm formation. nih.govrroij.com Altering the phenazine structure, for example by inactivating the phzO gene to prevent the conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid, has significant impacts on biofilm architecture, demonstrating that specific structures act as distinct signals. nih.gov In another example, PCA produced by P. aeruginosa can induce the expression of the Tet38 MDR efflux pump in Staphylococcus aureus, conferring resistance to both phenazines and certain antibiotics, revealing a complex interspecies signaling role mediated by a specific chemical structure. nih.gov
Advanced Research Methodologies and Analytical Approaches in Phenazine 1 Carboxylate Studies
Genomic, Transcriptomic, and Proteomic Profiling
Genomic, transcriptomic, and proteomic approaches have provided a deep understanding of the biological processes related to phenazine-1-carboxylate.
Gene Knockout and Complementation Analyses
Gene knockout and complementation are fundamental techniques used to determine the function of specific genes in the biosynthesis of this compound. By deleting or inactivating a target gene (knockout) and then reintroducing a functional copy of that gene (complementation), researchers can definitively link a gene to a particular step in a metabolic pathway.
In Pseudomonas aeruginosa, two homologous core gene loci, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2, have been identified as responsible for the synthesis of PCA. nih.gov Functional studies involving the inactivation of these operons confirmed their role in PCA production. nih.govpnas.org For instance, deletion of either the phz1 or phz2 operon in P. aeruginosa PA14 resulted in a significant decrease in PCA production, while a double knockout mutant (Δphz) produced no detectable phenazines. pnas.orgplos.org
Similarly, in Pseudomonas chlororaphis PCL1391, the phzH gene was identified as being responsible for the conversion of PCA to phenazine-1-carboxamide (B1678076) (PCN). A phzH mutant of this strain was found to accumulate PCA, and its ability to produce PCN was restored when the phzH gene was reintroduced. nih.gov Furthermore, knocking out the phzO gene in P. chlororaphis Lzh-T5, which encodes a phenazine-modifying protein that catalyzes the conversion of PCA to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), resulted in the accumulation of only PCA. frontiersin.org
These genetic manipulation techniques have also been crucial in understanding the regulation of PCA biosynthesis. For example, a mutation in the psrA gene in P. chlororaphis PCL1391 led to increased production of PCA. nih.govapsnet.org In P. aeruginosa, deleting the rpoS gene in mutants already lacking either the phz1 or phz2 operon revealed that the phz1 operon contributes more significantly to PCA biosynthesis in the absence of the RpoS sigma factor. nih.gov
Table 1: Examples of Gene Knockout Studies on this compound Biosynthesis
| Organism | Gene(s) Modified | Outcome of Knockout | Reference |
| Pseudomonas aeruginosa PAO1 | phzA1-G1 and phzA2-G2 operons | Confirmed both operons are sufficient for PCA production. nih.gov | nih.gov |
| Pseudomonas aeruginosa PA14 | Δphz1, Δphz2, Δphz (double mutant) | Δphz1 and Δphz2 showed reduced PCA; Δphz showed no phenazine (B1670421) production. pnas.org | pnas.org |
| Pseudomonas chlororaphis PCL1391 | phzH | Accumulated PCA instead of PCN. nih.gov | nih.gov |
| Pseudomonas chlororaphis Lzh-T5 | phzO | Resulted in the sole accumulation of PCA. frontiersin.org | frontiersin.org |
| Pseudomonas chlororaphis PCL1391 | psrA | Increased production of PCN (derived from PCA). nih.gov | nih.gov |
| Pseudomonas aeruginosa | rpoS in Δphz1 and Δphz2 backgrounds | Showed phz1 contributes more to PCA biosynthesis in the absence of RpoS. nih.gov | nih.gov |
Quantitative RT-PCR and Microarray Gene Expression Studies
Quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis are powerful tools for studying gene expression levels related to this compound production and its effects on other organisms.
qRT-PCR allows for the precise measurement of the transcriptional levels of specific genes. In Pseudomonas chlororaphis G05, qRT-PCR was used to compare the transcriptional level of the prnA gene, involved in pyrrolnitrin (B93353) biosynthesis, between the wild-type and a vfr mutant, using the rpoD gene as a reference. ppjonline.org Studies in P. aeruginosa have used qRT-PCR to assess the expression of efflux pump genes like norA, norB, and tet38 in Staphylococcus aureus when exposed to PCA. nih.gov This revealed that PCA can induce the expression of the tet38 multidrug resistance efflux pump. nih.gov In Acidovorax citrulli, qRT-PCR demonstrated that PCA affects the transcript levels of transcriptional regulator genes like oxyR and soxR. mdpi.com
Microarray analysis provides a broader view by allowing the simultaneous measurement of the expression levels of thousands of genes. In a study on Pseudomonas aeruginosa M18, custom microarray DNA chips were used to analyze gene expression in strains engineered to produce high, low, or no PCA. nih.gov The results showed that PCA altered the expression of 545 different genes, with higher PCA levels causing more extensive changes. nih.gov Genes involved in energy production, motility, and defense were upregulated, while those for transcription, translation, and cell division were downregulated. nih.gov Preliminary microarray analyses have also been conducted on rpoS and psrA mutants of Pseudomonas chlororaphis PCL1391 to understand the regulatory network of PCN production and identify new genes involved in secondary metabolism. microbiologyresearch.org
Table 2: Application of qRT-PCR and Microarray in this compound Research
| Technique | Organism(s) Studied | Key Findings | Reference |
| qRT-PCR | Pseudomonas chlororaphis G05 | Vfr does not affect phzA expression. ppjonline.org | ppjonline.org |
| qRT-PCR | Staphylococcus aureus exposed to P. aeruginosa PCA | PCA induces the expression of the tet38 MDR efflux pump. nih.gov | nih.gov |
| qRT-PCR | Acidovorax citrulli | PCA alters the expression of oxyR and soxR genes. mdpi.com | mdpi.com |
| Microarray | Pseudomonas aeruginosa M18 | PCA alters the expression of 545 genes, affecting various cellular functions. nih.gov | nih.gov |
| Microarray | Pseudomonas chlororaphis PCL1391 | Supported regulatory models and identified new genes in secondary metabolism in rpoS and psrA mutants. microbiologyresearch.org | microbiologyresearch.org |
Transcriptomics for Mechanism Elucidation
Transcriptomics, often utilizing RNA-Seq technology, offers a comprehensive, unbiased view of the entire transcriptome, revealing global changes in gene expression in response to or during the production of this compound. This approach has been instrumental in uncovering the broader physiological impacts and regulatory mechanisms associated with PCA.
In Pseudomonas chlororaphis 30-84, transcriptomic analyses were performed to compare gene expression patterns between the wild type, a derivative overproducing 2-OH-PCA, a derivative producing only PCA, and a phenazine-deficient mutant. plos.orgosti.gov These studies identified 802 genes that were differentially expressed in phenazine-producing strains, revealing that PCA and its derivatives cause oxidative stress and can induce specific cell autolysis mechanisms. plos.org For example, a gene cluster encoding a bacteriophage-derived pyocin and its lysis cassette was found to be upregulated in strains producing 2-OH-PCA. plos.org
Transcriptomic studies have also been used to understand the antifungal mechanisms of PCA. When the fungal pathogen Rhizoctonia solani was treated with phenazine-1-carboxamide (PCN), a derivative of PCA, transcriptomic and metabolomic analyses identified 511 differentially expressed genes. frontiersin.org The analysis highlighted that PCN impacts fatty acid metabolism, membrane components, and oxidoreductase activity in the fungus. frontiersin.org Similarly, a transcriptomic analysis of Pestalotiopsis kenyana treated with PCA revealed 3,613 differential genes, primarily affecting redox processes and various metabolic pathways. nih.gov
Furthermore, transcriptomic analysis of Pseudomonas aeruginosa has shown that the expression of phenazine biosynthesis genes (phz) is enhanced in acute infection strains compared to chronic ones. clinmedjournals.org Conversely, exposure of P. aeruginosa to pine honey was found to down-regulate the phzABCDEFG operon, suggesting a mechanism by which the honey exerts its antibacterial effect. mdpi.com In Sphingomonas wittichii, a transcriptome sequencing strategy was used to predict and identify a gene cluster involved in the degradation of PCA. asm.org
Advanced Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis
The precise identification and quantification of this compound rely on a suite of advanced analytical methods.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, detection, and quantification of this compound from complex biological samples. Typically, a C18 reversed-phase column is used for separation. frontiersin.orgnih.govasm.org The detection is often performed using a UV-Vis detector, as phenazines have characteristic absorbance peaks, with a major peak around 251-258 nm and a minor one around 362-370 nm. niscpr.res.inekb.eg HPLC has been widely used to quantify PCA production in various bacterial strains and their genetically engineered derivatives. frontiersin.org For instance, it was used to confirm that a phzO knockout mutant of P. chlororaphis Lzh-T5 accumulated only PCA, with a yield of 4,863 mg/L. frontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a higher degree of specificity and sensitivity. This technique is invaluable for confirming the identity of PCA in a sample by determining its precise molecular weight. LC-MS analysis of PCA typically shows a molecular ion peak corresponding to its molecular weight of 224 g/mol . ekb.egphysiology.org In a study on Truncatella angustata, LC-MS was used to identify PCA from the culture filtrates. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Structural Elucidation
For the definitive structural elucidation of this compound, particularly when isolated from a new source, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are the gold standards.
HR-ESI-MS provides an extremely accurate mass measurement of the molecule, allowing for the determination of its elemental formula. In one study, the active compound from Pseudomonas aeruginosa PA31x was analyzed by HR-ESI-MS, which displayed a molecular ion peak at m/z 247.0282 [M+Na]+, leading to the proposed molecular formula of C13H8N2O2. nih.gov
NMR spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, provides detailed information about the chemical structure, including the arrangement of atoms and the connectivity between them. The ¹H NMR spectrum of PCA shows characteristic signals for the aromatic protons of the phenazine ring and the proton of the carboxylic acid group. nih.govekb.eg The ¹³C NMR spectrum confirms the presence of the 13 carbon atoms in the molecule, including the carbonyl group and the aromatic carbons. nih.gov The combination of HR-ESI-MS and NMR data allows for the unambiguous identification of the compound as this compound. nih.gov
Computational and Modeling Approaches
Advanced computational and modeling techniques have become indispensable in the study of this compound (PCA), offering profound insights into its interactions with biological targets and the fundamental principles governing its chemical behavior and synthesis. These in silico methods provide a powerful complement to experimental research, enabling detailed investigations at the atomic level that are often beyond the reach of traditional laboratory techniques.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding mechanisms of this compound with its protein targets. These computational tools allow researchers to predict and analyze the binding poses, interaction energies, and dynamic stability of PCA within the active sites of enzymes.
One significant application has been the investigation of PCA's antifungal activity. Studies have employed molecular docking to simulate the interaction between PCA and isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle of certain pathogens. acs.orgacs.org Using software like AutoDock Vina, researchers predicted the binding structure of PCA within the VmICL protein. acs.org The simulations revealed specific amino acid residues, such as Ser434 and Gln448, that are crucial for the interaction. acs.org The binding affinity, a measure of the strength of the interaction, can be calculated to assess how stably the ligand binds to its receptor, with lower energy values indicating more stable binding. acs.org
Similarly, the inhibitory potential of PCA and other phenazine derivatives against human 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases, has been explored. bohrium.comtandfonline.com Molecular docking studies showed that PCA has a strong binding affinity to the active site of 5-LOX. bohrium.com To further validate these findings, molecular dynamics simulations were performed to assess the dynamic stability of the docked PCA-protein complex over time. bohrium.comtandfonline.com Analyses of the root-mean-square deviation (RMSD) of the protein backbone and the ligand, as well as the number of hydrogen bonds formed, confirmed that PCA remains stably bound within the active site, suggesting it can block the entry of the natural substrate, arachidonic acid. bohrium.com The binding energy for PCA was found to be comparable to that of known 5-LOX inhibitors. tandfonline.com
MD simulations have also been instrumental in understanding the enzymes involved in the biosynthesis of PCA itself. The enzyme PhzF, which plays a critical role in the phenazine biosynthetic pathway, has been the subject of extensive MD simulations. plos.orgnih.gov These simulations, extending up to 200 nanoseconds, have been used to model the enzyme in various states: its apo form, and when complexed with its substrate, a transition state analog, or its product. plos.orgnih.gov Such simulations provide a detailed view of the conformational changes and the network of interactions within the active site that are essential for catalysis. plos.org
| Compound | Target Protein | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| This compound (PCA) | Isocitrate Lyase (ICL) | Molecular Docking (AutoDock Vina) | Binds to the active site, interacting with residues Ser434 and Gln448. | acs.org |
| This compound (PCA) | 5-Lipoxygenase (5-LOX) | Molecular Docking & Molecular Dynamics (MD) | Shows strong binding affinity and dynamic stability in the active site, comparable to standard inhibitors. | bohrium.comtandfonline.com |
| Phenazine Biosynthetic Protein PhzF | Substrate/Product | Molecular Dynamics (MD) & QM/MM | Elucidated the roles of key catalytic residues (e.g., Glu45) and the dynamic interactions during the isomerization reaction. | plos.orgnih.gov |
| N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) | β-1,3-glucanase, ABC transporter, NADPH nitrate (B79036) reductase | Reverse Molecular Docking | Predicted binding to multiple target proteins via van der Waals forces, electrostatic forces, and hydrogen bonding. | mdpi.com |
Computational Chemistry for Reaction Pathways and Structural Insights
Computational chemistry provides a theoretical framework to investigate the electronic structure, reactivity, and reaction mechanisms related to this compound. These methods, particularly quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), offer deep insights into the enzymatic reactions that form PCA and the intrinsic chemical properties that define its function.
The biosynthesis of the core phenazine structure is a multi-step enzymatic process. nih.gov A crucial step is the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), a reaction catalyzed by the enzyme PhzF. plos.orgnih.gov To unravel this complex reaction, researchers have employed a combined QM/MM approach. plos.org This hybrid method treats the reacting molecules in the enzyme's active site with high-level quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics. plos.org This strategy allowed for a detailed investigation of the catalytic mechanism, revealing that the residue Glu45 at the active site acts as a general base/acid catalyst, facilitating the necessary proton transfer for the isomerization to occur. plos.org
Further mechanistic insights have been gained from studying enzymes that modify PCA. The enzyme PhdA, a prenylated-flavin-dependent decarboxylase, catalyzes the decarboxylation of PCA. umich.edu Computational studies, in conjunction with experimental data, have proposed a 1,3-dipolar cycloaddition mechanism for this reaction. umich.edu Molecular dynamics simulations also revealed that changes in protein conformation, influenced by the solvent, can significantly affect the reaction rate. umich.edu
Understanding the redox properties of phenazines is critical to their biological activity, as they often function as electron shuttles. nih.gov Computational chemistry, specifically DFT calculations, has been used to determine the formal reduction potentials of various phenazine derivatives. nih.gov These calculations help to quantify the electron-accepting and -donating capabilities of these molecules, providing a theoretical basis for their observed roles in facilitating extracellular electron transfer in microbial systems. nih.gov
Structural insights are fundamental to understanding function. The basic phenazine framework consists of a dibenzopyrazine core, and its biological activities are dictated by the various functional groups attached to this core, such as the carboxylate group in PCA. nih.gov Computational methods are used alongside techniques like X-ray crystallography to determine and analyze these structures, revealing intramolecular hydrogen bonds and other features that stabilize the molecule's conformation. mdpi.com
| Research Area | Computational Method | System Studied | Key Insight | Reference |
|---|---|---|---|---|
| Enzymatic Reaction Mechanism | Quantum Mechanics/Molecular Mechanics (QM/MM) & MD Simulations | PhzF enzyme catalyzing DHHA isomerization | Identified Glu45 as the key catalytic residue acting as a general base/acid in the reaction pathway. | plos.orgnih.gov |
| Enzymatic Decarboxylation | Molecular Dynamics (MD) Simulations | PhdA enzyme with PCA | A 1,3-dipolar cycloaddition mechanism was proposed; protein conformational changes were shown to impact reaction rates. | umich.edu |
| Redox Properties | Density Functional Theory (DFT) | Phenazine derivatives | Calculated formal reduction potentials, quantifying their ability to act as electron shuttles. | nih.gov |
| Structural Analysis | - | Phenazine-1-carboxylic acylhydrazone derivatives | Confirmed molecular structures and identified key intramolecular hydrogen bonds stabilizing the conformation. | mdpi.com |
Bioreactor and Fermentation Process Development for Research Scale Production
The production of this compound for research and potential commercial application relies on microbial fermentation. Significant research has been dedicated to optimizing bioreactor conditions and fermentation processes to enhance PCA yields. This involves strain selection and genetic engineering, medium optimization, and precise control of physical and chemical parameters in bioreactors.
Strains of Pseudomonas, particularly P. chlororaphis and P. aeruginosa, are the primary producers of PCA. mdpi.commdpi.com Wild-type strains often produce low yields, necessitating process optimization and the development of genetically engineered strains. mdpi.combohrium.com For instance, a gacA-deficient mutant of Pseudomonas sp. M18, named M18G, was developed for high-yield PCA production. nih.govnih.gov Further genetic engineering of P. chlororaphis strains, including knocking out negative regulators and enhancing the shikimate pathway, has led to dramatic increases in PCA titers. bohrium.com
A key aspect of process development is the formulation of a cost-effective culture medium. While complex media containing tryptone and yeast extract support growth, their high cost limits industrial-scale production. mdpi.comnih.govresearchgate.net Research has focused on developing defined minimal media. One study successfully developed a cost-effective general defined medium (GDM) using glycerol (B35011), a byproduct of the biodiesel industry, as the sole carbon source. mdpi.comnih.gov This GDM, which cost only 10% of a complex medium, yielded a PCA production of 1073.5 mg/L. mdpi.comnih.gov Optimization of media components is often achieved using statistical methods like the Plackett-Burman design and response surface methodology (RSM) to identify and fine-tune the concentrations of critical factors such as carbon and nitrogen sources. nih.govnih.gov
Scaling up production from shake flasks to laboratory-scale bioreactors allows for better control over fermentation parameters. Bioreactors ranging from 1 L to 30 L have been used for research-scale production. bohrium.comnih.govmdpi.com In these systems, critical parameters such as pH, temperature, and dissolved oxygen can be precisely controlled. For example, maintaining an optimal pH, often around 7.2, has been shown to be crucial for maximizing production. mdpi.com
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers while avoiding substrate inhibition. mdpi.combohrium.com In this approach, a concentrated nutrient solution is fed to the bioreactor, either at a constant rate or based on feedback control. mdpi.com This method has been highly successful, with one study reporting a PCA concentration of 10,653 mg/L (10.65 g/L) in a 5-L fermenter using a fed-batch strategy with an engineered P. chlororaphis strain. bohrium.com Another study focusing on the related compound phenazine-1-carboxamide (PCN) achieved a titer of 9.62 g/L in a 30 L bioreactor by optimizing the feeding strategy. mdpi.com These results highlight the potential of combining metabolic engineering with advanced fermentation process control to achieve high-level production of PCA.
| Microorganism | Bioreactor Scale | Fermentation Strategy | Key Optimization Parameters | PCA Yield | Reference |
|---|---|---|---|---|---|
| Pseudomonas chlororaphis | Shake Flask | Batch | Cost-effective minimal medium (GDM) with glycerol | 1073.5 mg/L | mdpi.comnih.gov |
| Pseudomonas sp. M18G | 10 L Fermentor | Batch | Optimized medium (soybean meal, glucose, soy peptone, ethanol) | 2.0 g/L | nih.gov |
| Engineered Pseudomonas sp. M18 | - | - | Metabolic engineering | 6.4 g/L | mdpi.com |
| Engineered P. chlororaphis Lzh-T5 | 5 L Fermentor | Fed-batch | Genetic engineering (phzF restoration, phzO knockout, etc.) and fed-batch culture | 10.65 g/L | bohrium.com |
| Engineered P. chlororaphis HT66 | - | - | Metabolic engineering | 9.8 g/L | mdpi.com |
Future Directions and Emerging Frontiers in Phenazine 1 Carboxylate Research
Elucidating Novel Biosynthetic Pathways and Enzymes
While the fundamental pathway for synthesizing the phenazine (B1670421) core from chorismic acid is well-understood, there are still significant knowledge gaps, particularly concerning the biochemistry of phenazine modifications. nih.govresearchgate.netbohrium.com The core phenazine scaffold is assembled by enzymes encoded by the conserved phz operon (PhzA-G), which generates PCA. nih.govresearchgate.net However, the vast diversity of over 150 natural phenazine derivatives arises from subsequent modifications by strain-specific enzymes. nih.govmdpi.com
Future research is focused on identifying and characterizing these modifying enzymes, which catalyze reactions such as hydroxylation, methylation, N-oxidation, glycosylation, and prenylation. acs.orgresearchgate.net For example, enzymes like PhzH (transamidase), PhzM (methyltransferase), PhzS (monooxygenase), and PhzO (monooxygenase) are known to convert PCA into other derivatives like phenazine-1-carboxamide (B1678076) (PCN), pyocyanin (B1662382), and 1-hydroxyphenazine. mdpi.comnih.gov The discovery of novel enzymes, such as the prenyltransferase PpzP for synthesizing terpenoid phenazines in Streptomyces, highlights the potential for uncovering new biocatalysts. researchgate.net Elucidating these novel pathways is not only fundamental to understanding microbial metabolism but also provides a toolkit of enzymes for combinatorial biosynthesis and the creation of new phenazine structures. researchgate.net
Discovery of Unidentified Phenazine-1-carboxylate Analogues and Their Biological Activities
The exploration for new PCA analogues, both from natural sources and through synthetic chemistry, remains a vibrant area of research. nih.govsioc-journal.cn Natural product screening of microorganisms from diverse terrestrial and marine environments continues to yield novel phenazine structures. nih.govmdpi.com Concurrently, synthetic strategies are being developed to rapidly create libraries of PCA-derived small molecules for biological screening. rroij.comrroij.com
These discovery efforts have uncovered analogues with a wide range of potent biological activities, including antimicrobial, anticancer, and antifungal properties. nih.govmdpi.comrroij.com For instance, 5-methyl phenazine-1-carboxylic acid, isolated from a rhizosphere bacterium, demonstrated selective cytotoxicity against human lung (A549) and breast (MDA-MB-231) cancer cell lines. mdpi.com Synthetic amide analogues of PCA have shown low nanomolar potency against the crop fungus Rhizoctonia solani and significant antibacterial activity against Mycobacterium tuberculosis. rroij.comrroij.com The continued discovery and evaluation of these analogues are crucial for identifying new lead compounds for drug and agrochemical development. rroij.com
Table 1: Examples of Recently Identified this compound Analogues and Their Activities
| Compound Name | Source/Method | Reported Biological Activity | Reference(s) |
| 5-methyl phenazine-1-carboxylic acid | Natural Isolate | Selective cytotoxicity against A549 and MDA-MB-231 cancer cell lines. | mdpi.com |
| N-aryl and N-heteryl amide analogues of PCA | Synthetic | Potent antibacterial activity against Mycobacterium tuberculosis. | rroij.comrroij.com |
| PCA amide analogues | Synthetic | Potent antifungal agent against the crop fungus Rhizoctonia solani. | rroij.comrroij.com |
| Hydroxybenzoic acid ester conjugates of PCA | Synthetic | Fungicidal activity against phytopathogenic fungi, including Rhizoctonia solani. | d-nb.info |
| Chromophenazine D | Natural Isolate | Moderate antibacterial activity. | nih.gov |
Advanced Metabolic Engineering for Tailored Production and Derivative Synthesis
A significant frontier in PCA research is the use of metabolic engineering to enhance the production of specific phenazines and to create novel derivatives. nih.gov Wild-type microbial strains often produce low titers of these compounds, making industrial-scale production economically challenging. acs.org To overcome this, researchers are applying sophisticated genetic engineering strategies to optimize microbial cell factories, primarily in Pseudomonas species. nih.govnih.gov
Key strategies include:
Enhancing Precursor Supply: The shikimate pathway provides the chorismate precursor for phenazine synthesis. nih.govfrontiersin.org Overexpressing genes in this pathway, such as those encoding for enzymes that produce phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), can significantly boost the metabolic flux towards PCA. nih.govfrontiersin.org
Eliminating Competing Pathways: Knocking out genes of pathways that divert intermediates away from phenazine production can increase final yield. nih.gov For example, deleting the phzO gene, which converts PCA to 2-hydroxyphenazine, leads to the accumulation of PCA. nih.gov
Removing Negative Regulation: The biosynthesis of phenazines is tightly regulated. Deleting genes of negative regulators, such as rpeA and lon protease, has been shown to enhance PCA production. nih.govfrontiersin.org
Heterologous Expression and Pathway Reconstruction: Introducing genes from different organisms allows for the synthesis of novel derivatives. For instance, expressing the monooxygenase PhzS in a PCA-producing strain of Pseudomonas chlororaphis enabled the high-yield production of 1-hydroxyphenazine. nih.gov Similarly, introducing a prenyltransferase from Streptomyces into P. chlororaphis resulted in the synthesis of terpenoid phenazines for the first time in this host. researchgate.net
Through a combination of these approaches, researchers have achieved remarkable increases in yield, with one study reporting PCA production of over 10 g/L in a fed-batch fermentation process. nih.govfrontiersin.org These advances are paving the way for the cost-effective, large-scale production of PCA and its derivatives for agricultural and pharmaceutical applications. nih.govmdpi.com
Systems Biology Approaches to Understand Regulatory Networks
The production of this compound is controlled by complex and interconnected regulatory networks. researchgate.net A systems biology approach, combining genetics, transcriptomics, and proteomics, is essential to unravel this complexity. In many Pseudomonas species, phenazine biosynthesis is regulated by quorum sensing (QS), a cell-density-dependent communication system. pnas.orgfrontiersin.org
Key regulatory systems include:
Quorum Sensing (QS) Systems: The las, rhl, and pqs (Pseudomonas quinolone signal) systems are central to controlling phenazine production in Pseudomonas aeruginosa. frontiersin.orgnih.gov These systems are hierarchically organized and integrate various environmental signals to fine-tune the expression of the phz operons. frontiersin.org
Two-Component Systems: Systems like GacS/GacA and RpeA/RpeB act as environmental sensors that modulate the expression of phenazine synthesis genes, often by controlling the expression of QS components. researchgate.net
Transcriptional Regulators: Specific regulators like MvfR (also known as PqsR) are required for the expression of phz genes. frontiersin.org The activity of these regulators can be modulated by anti-activator proteins like QslA, which directly interacts with MvfR to inhibit its binding to promoter regions. frontiersin.org
Notably, P. aeruginosa possesses two nearly identical phz operons (phz1 and phz2) that are differentially regulated, allowing the bacterium to produce phenazines in diverse environments. pnas.orgnih.gov For example, the phz1 operon is primarily regulated by the LasR and RhlR quorum sensing regulators, while phz2 expression is critically dependent on the PQS system. pnas.orgfrontiersin.org Understanding these intricate networks is crucial for predicting bacterial behavior and for rationally engineering strains with desired phenazine production profiles.
Development of Novel Mechanistic Probes and Tools Based on this compound
The inherent redox-active nature of the phenazine scaffold makes PCA and its derivatives promising candidates for the development of novel chemical biology tools and mechanistic probes. nih.govnih.gov Their ability to accept and donate electrons allows them to interact with and modulate cellular redox states, a property that can be exploited to study biological processes. nih.gov
Potential applications include:
Probing Cellular Redox Environments: The colorimetric properties of many phenazines change with their oxidation state, which could potentially be used to monitor redox conditions within specific cellular compartments or biofilms.
Electron Shuttles in Bio-electrochemical Systems: Phenazines can act as electron shuttles, facilitating electron transfer between microbes and minerals or electrodes. nih.gov This function is being explored in microbial fuel cells (MFCs). nih.gov
Targeted Antifungal and Anticancer Agents: The discovery that a PCA derivative, 5-methyl-phenazinium-1-carboxylate (5MPCA), accumulates specifically within fungal cells and causes a decrease in their viability suggests a strategy for targeted delivery. asm.org By attaching imaging agents or other cytotoxic moieties to the phenazine core, it may be possible to create probes to study fungal pathogenesis or develop more selective antifungal therapies. asm.org
Leveraging the chemical versatility of PCA provides a framework for designing and synthesizing novel molecular tools to investigate a wide range of biological questions, from microbial physiology to host-pathogen interactions. rroij.comnih.gov
Broadening the Understanding of this compound's Role in Complex Ecological Systems
This compound plays a multifaceted role in the environment, acting as more than just an antibiotic. researchgate.net It is a key mediator of interspecies interactions within complex microbial communities. nih.govnih.gov Research is expanding from simple laboratory co-cultures to more complex, multi-species systems to understand the ecological impact of PCA.
Key ecological functions of PCA and its derivatives include:
Modulating Antibiotic Resilience: PCA can alter the susceptibility of other bacterial species to clinical antibiotics, either increasing or decreasing their resilience depending on the antibiotic's class. nih.gov
Interspecies Signaling and Competition: In the plant rhizosphere, PCA produced by Pseudomonas species is critical for suppressing fungal pathogens like Gaeumannomyces graminis and Fusarium oxysporum. nih.govasm.org Beyond direct antagonism, phenazines also function as intercellular signaling molecules that can influence gene expression and colony morphology in other bacteria, such as Streptomyces coelicolor. nih.gov
Fungal-Fungal Interactions: In a surprising discovery, PCA was found to be produced by the phytopathogenic fungus Truncatella angustata, a causal agent of grapevine trunk diseases. acs.org The fungus uses PCA to inhibit the growth of other competing fungi within the same diseased plant tissue, highlighting a novel role for this molecule in fungal ecology. acs.org
Nutrient Acquisition: As redox-active molecules, phenazines can facilitate the reduction of minerals like iron (Fe(III)), making this essential nutrient more accessible to the producing organism and the surrounding microbial community. nih.gov
Understanding these complex ecological roles is vital for predicting the impact of phenazine-producing bacteria in natural settings and for effectively harnessing them as biocontrol agents in agriculture. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
